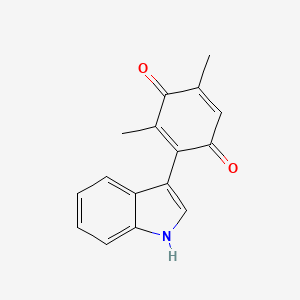
2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione is a complex organic compound that features an indole moiety fused with a cyclohexadiene structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the construction of the indole ring followed by the formation of the cyclohexadiene structure. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and green chemistry principles is becoming increasingly popular to minimize environmental impact and improve efficiency .
化学反応の分析
Types of Reactions
2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in ethanol or LiAlH4 in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid.
Major Products
The major products formed from these reactions include quinones, reduced indole derivatives, and substituted indoles with various functional groups .
科学的研究の応用
2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in inflammation or cancer cell proliferation . The compound’s effects are mediated through pathways such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of signaling pathways like MAPK/ERK .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to its fused cyclohexadiene structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific reactivity and applications .
特性
CAS番号 |
647862-38-2 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
2-(1H-indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H13NO2/c1-9-7-14(18)15(10(2)16(9)19)12-8-17-13-6-4-3-5-11(12)13/h3-8,17H,1-2H3 |
InChIキー |
RKCWZNFNIGPJAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=C(C1=O)C)C2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B12607383.png)
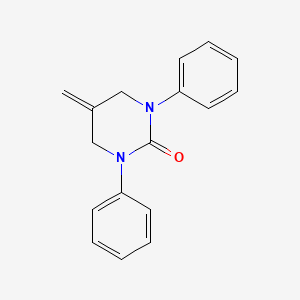
![1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene](/img/structure/B12607392.png)
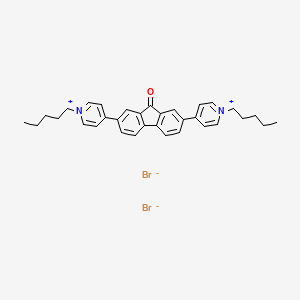

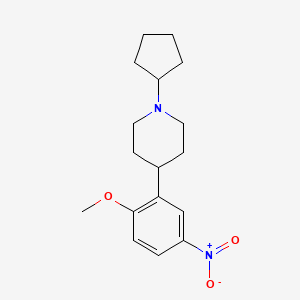
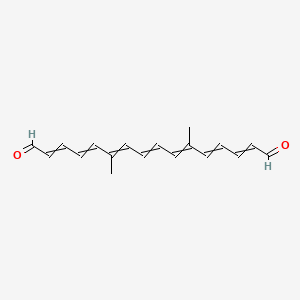

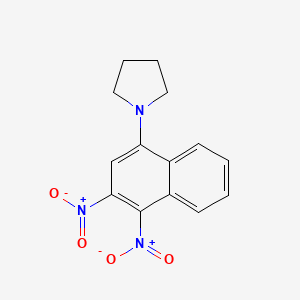
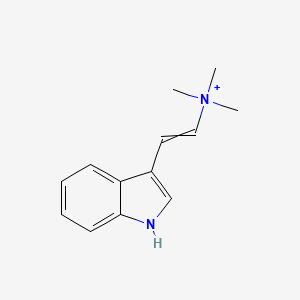
![5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12607436.png)

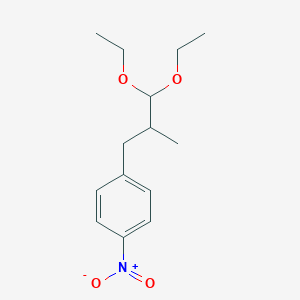
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide](/img/structure/B12607453.png)
